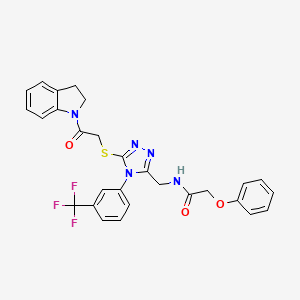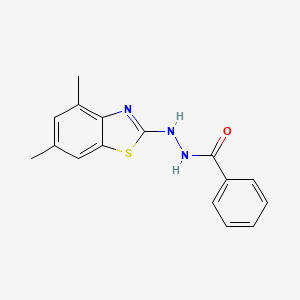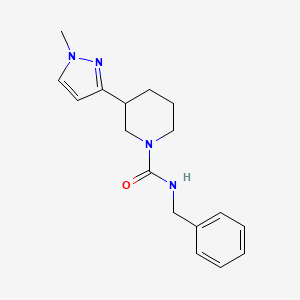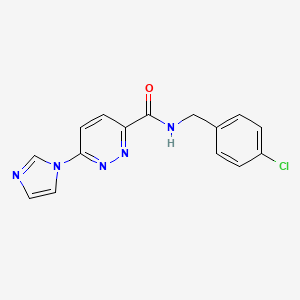![molecular formula C19H19N7O3 B2968369 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034354-18-0](/img/structure/B2968369.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation
A study by Shamroukh, Rashad, and Sayed (2005) reported the formation of a novel β-enaminonitrile derivative used as a precursor for synthesizing pyrazoles, pyrazolo[3, 4-d]-pyrimidines, and pyrazolo[4, 3-e][1,2,4]triazolo[4,3-c]pyrimidine. Some of the synthesized compounds exhibited potent antimicrobial activity, demonstrating the potential application of these derivatives in the development of new antimicrobial agents Shamroukh, Rashad, & Sayed, 2005.
Species-Specific Metabolism and Toxicological Implications
Diamond et al. (2010) investigated the species-dependent toxicity of SGX523, a mesenchymal-epithelial transition factor (c-MET) inhibitor. The study revealed species-specific metabolism by aldehyde oxidase, leading to a less soluble metabolite, M11, which is likely involved in the observed nephropathy in clinical studies. This research underscores the importance of thorough metabolic evaluations early in drug development to select relevant nonclinical species for toxicological evaluation Diamond et al., 2010.
Chemical and Biological Properties
Herbicidal Activity of Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine Compounds
Moran (2003) explored the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds. The study found that these compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural applications Moran, 2003.
Antimicrobial and Antitumor Activities of Enaminones and Pyrazole Derivatives
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and investigated their reactions with various compounds to produce substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these compounds exhibited potent cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating their potential in developing new anticancer and antimicrobial agents Riyadh, 2011.
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-25-14(10-13(23-25)12-6-4-5-7-15(12)28-2)19(27)20-11-17-22-21-16-8-9-18(29-3)24-26(16)17/h4-10H,11H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFVWXMQUFNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NCC3=NN=C4N3N=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)
{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)
![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)



